molecular formula C19H23NO6 B11143753 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11143753
M. Wt: 361.4 g/mol
InChI Key: SZFVOYUIBASGIE-UHFFFAOYSA-N
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Description

6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the coumarin ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring of the coumarin core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Formation of 7-oxo-4,8-dimethyl-2H-chromen-3-yl derivatives

    Reduction: Formation of 7-hydroxy-4,8-dimethyl-2H-chromen-3-yl alcohols

    Substitution: Formation of nitro or halogenated coumarin derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis .

Biology

In biological research, coumarin derivatives are studied for their potential as enzyme inhibitors, particularly those involved in metabolic pathways. This compound could be used to investigate the inhibition of enzymes like acetylcholinesterase or monoamine oxidase .

Medicine

Medically, coumarin derivatives are known for their anticoagulant properties. This compound could be explored for its potential to inhibit blood clot formation, making it a candidate for the development of new anticoagulant drugs .

Industry

In the industrial sector, coumarin derivatives are used in the production of dyes, optical brighteners, and as additives in food and cosmetics.

Mechanism of Action

The mechanism of action of 6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in biochemical assays.

    4,8-dimethylcoumarin: Studied for its antimicrobial and antioxidant activities.

    7-acetoxy-4-methylcoumarin: Used in the synthesis of more complex coumarin derivatives.

Uniqueness

6-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-11-13-7-8-15(21)12(2)18(13)26-19(25)14(11)10-16(22)20-9-5-3-4-6-17(23)24/h7-8,21H,3-6,9-10H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

SZFVOYUIBASGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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